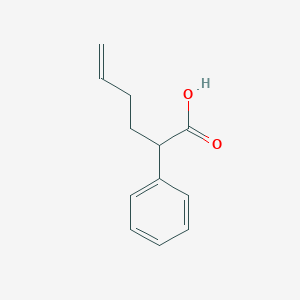

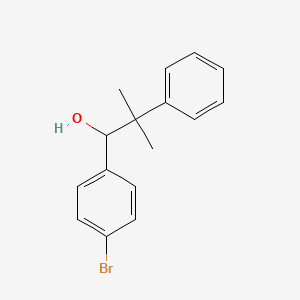

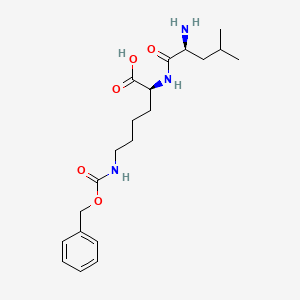

5-ethynyl-2,3-dihydro-1H-indene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

There are several methods for synthesizing compounds similar to 5-ethynyl-2,3-dihydro-1H-indene. For instance, a series of novel dihydro-1H-indene derivatives were designed and evaluated as tubulin polymerisation inhibitors . Another method involves six-steps with 49% overall yield, introducing two ethyl groups at the 5- and 6-positions via sequential regioselective Friedel−Crafts acetylations and hydrogenations of N-protected-2-aminoindan .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not well-documented .Aplicaciones Científicas De Investigación

Synthesis of Indene Derivatives

5-ethynyl-2,3-dihydro-1H-indene is an important intermediate in the synthesis of various indene derivatives. For instance, Khan and Wirth (2009) described a method to synthesize 3-iodo-1H-indene derivatives through iodonium-promoted 5-endo-dig carbocyclization, indicating the compound's relevance in creating cyclized products for further chemical reactions (Khan & Wirth, 2009).

Molecular Structure and Vibrational Study

Prasad et al. (2010) performed a detailed study on 2,3-dihydro-1H-indene, analyzing its molecular structure and vibrational characteristics using density functional theory. The study provided insights into the compound's geometric and electronic properties, aiding in understanding its reactivity and interaction with other molecules (Prasad et al., 2010).

Decarbonylative Cycloaddition Reactions

In a significant development, Hu et al. (2022) reported the synthesis of 2,3-dihydro-1H-inden-1-one derivatives through a decarbonylative cycloaddition reaction. This process involves rhodium (I)-catalyzed direct carbon–carbon bond cleavage, demonstrating the compound's potential in novel synthetic pathways (Hu et al., 2022).

Catalysis and Polymerization

The compound also finds application in catalysis and the formation of polymers. For example, Madhushaw et al. (2004) described a Ruthenium-catalyzed cycloisomerization that transforms enynes into 1H-indene derivatives, showcasing its versatility in complex chemical transformations (Madhushaw et al., 2004). Additionally, Watanabe et al. (2010) utilized the compound in the [2 + 2 + 2] cycloaddition reactions to create a diverse range of polymerizable molecules, indicating its utility in material science and engineering (Watanabe et al., 2010).

Mecanismo De Acción

Target of Action

It is known that indole derivatives, which include 5-ethynyl-2,3-dihydro-1h-indene, play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body .

Mode of Action

Indole derivatives are known to interact with various biological targets, leading to changes in cellular processes . These interactions can result in a range of effects, from anti-inflammatory to anticancer activities .

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways, contributing to their diverse biological activities .

Result of Action

Indole derivatives are known to have various biologically vital properties, including anticancer, antimicrobial, and anti-inflammatory effects .

Propiedades

IUPAC Name |

5-ethynyl-2,3-dihydro-1H-indene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10/c1-2-9-6-7-10-4-3-5-11(10)8-9/h1,6-8H,3-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQVASHYUPQHESX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC2=C(CCC2)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[1-(3-Methylpyridin-4-yl)piperidine-4-carbonyl]morpholine-3-carbonitrile](/img/structure/B2534779.png)

![1-[1-(2-Chloro-4-fluorobenzoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2534782.png)

![7-(furan-2-yl)-2-methyl-5-(2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2534788.png)